molecular formula C10H17Cl3N2 B1376074 [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl CAS No. 1352305-17-9

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl

Cat. No.: B1376074
CAS No.: 1352305-17-9
M. Wt: 271.6 g/mol
InChI Key: NKMBDPGSWXSJRB-UHFFFAOYSA-N
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Description

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl: is a chemical compound with the molecular formula C10H17Cl3N2 . It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes an amino group, a chlorophenyl group, and a dimethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl typically involves the reaction of 2-chlorophenylacetonitrile with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment. The process is optimized to maximize yield and minimize impurities. The final product is then purified through various techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or aminated products, while reduction can produce various amine derivatives .

Scientific Research Applications

[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, such as modulation of neurotransmitter levels or inhibition of specific enzymes .

Comparison with Similar Compounds

    [2-Amino-1-(2-bromophenyl)ethyl]dimethylamine: Similar structure but with a bromine atom instead of chlorine.

    [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine: Similar structure but with a fluorine atom instead of chlorine.

    [2-Amino-1-(2-methylphenyl)ethyl]dimethylamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness: The presence of the chlorine atom in [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl imparts unique chemical properties, such as increased reactivity and specific interactions with biological targets. This makes it distinct from its analogs with different substituents .

Properties

IUPAC Name

1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;;/h3-6,10H,7,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMBDPGSWXSJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl
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[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl
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[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl
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[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl
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[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl
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[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl

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